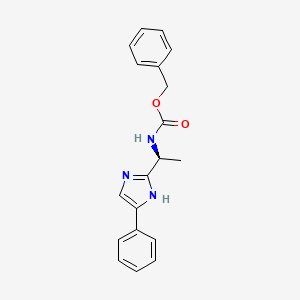

(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate

Description

(S)-Benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate (CAS: 864825-21-8) is a chiral carbamate derivative featuring a 4-phenyl-substituted imidazole core. Its molecular formula is C₁₉H₁₉N₃O₂ (MW: 321.37 g/mol), with an (S)-configured ethylcarbamate group linked to the imidazole ring at position 2 and a benzyloxycarbonyl (Boc) protecting group . The compound’s stereochemistry and substitution pattern make it relevant in medicinal chemistry, particularly in protease inhibition and enantioselective synthesis. Its structural complexity and chirality necessitate precise synthetic protocols, as seen in , which outlines carbodiimide-mediated coupling reactions for analogous imidazolium salts .

Properties

IUPAC Name |

benzyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-14(21-19(23)24-13-15-8-4-2-5-9-15)18-20-12-17(22-18)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,20,22)(H,21,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDPWKLTLCLZLA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501166905 | |

| Record name | Phenylmethyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864825-21-8 | |

| Record name | Phenylmethyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864825-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Procedure

| Step | Reagents and Conditions | Details |

|---|---|---|

| 1 | Starting Material: [1-(2-oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester (2.60 g, 7.64 mmol) | Suspended in xylene (60 mL) |

| 2 | Additives: Ammonium acetate (NH4OAc, 10.3 g, 134 mmol), Acetic acid (HOAc, 5 mL) | The mixture is heated at reflux for 7 hours |

| 3 | Work-up: After cooling, brine is added, phases separated, aqueous extracted with ethyl acetate (EtOAc) | Organic layers dried over sodium sulfate (Na2SO4) overnight, filtered, concentrated |

| 4 | Purification: Column chromatography on silica gel using EtOAc:hexane (1:1) as eluent | Yields the target compound with 95% yield |

Analytical Data

- 1H NMR (300 MHz, CDCl3): Signals consistent with the structure, including methyl doublet at δ 1.65, multiplet at δ 5.06, benzyl methylene quartet at δ 5.14, and aromatic protons between δ 7.32 and 7.59.

- Mass Spectrometry (ES+): Molecular ion peak at m/z 322.2 (100% intensity) confirming molecular weight.

This method is referenced in patent literature (US2005/203143 A1) and has been replicated with high yield and purity, making it a reliable synthetic route.

Summary Table of Preparation Method

Research Findings and Notes

- The high yield (95%) and clean spectral data indicate the robustness of the ammonium acetate-mediated cyclization in xylene under reflux conditions.

- The use of ammonium acetate and acetic acid likely facilitates imidazole ring formation by promoting cyclization and dehydration steps.

- The benzyl carbamate protecting group is stable under these conditions, allowing selective formation of the desired product without side reactions.

- Purification by silica gel chromatography with a 1:1 mixture of ethyl acetate and hexane provides efficient isolation of the pure compound.

- The method is scalable and has been reported by multiple suppliers, indicating reproducibility and industrial relevance.

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as ether or tetrahydrofuran under an inert atmosphere.

Substitution: Halogens, acids, bases; reactions are conducted in various solvents depending on the nature of the substituent and the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products depending on the substituent introduced .

Scientific Research Applications

(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of (S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s function and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Compound 5{103} ():

- Structure: 4-[(S-α-methylbenzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole.

- Comparison: Unlike the target compound, 5{103} incorporates an S-α-methylbenzylamino carbonyl group at position 4 and a benzyloxy-S-phenylalanyl moiety at position 3.

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate ():

- Structure: A benzimidazole derivative with a hydroxyethylamino-benzyl side chain and an ester group.

- Comparison : The benzo[d]imidazole core (vs. 1H-imidazole) increases aromatic conjugation, while the ester group (vs. carbamate) confers higher hydrolytic lability. The target compound’s carbamate moiety offers greater stability under physiological conditions .

Ethylcarbamate-Containing Analogues

Compound 6 ():

- Structure: Ethyl 3-(2,6-dibromo-4-(2-formamidoethyl)phenoxy)-propylcarbamate.

- Comparison: Both compounds share an ethylcarbamate group, but compound 6 includes a dibromophenoxy-propyl chain and a formamidoethyl substituent. NMR data (δ 159.2 ppm for the carbamate carbonyl in compound 6) align with the target’s carbamate signals, though steric effects from the 4-phenyl group in the target may upshift its carbonyl resonance .

Methyl N-(6-Chloro-1H-benzimidazol-2-yl)carbamate ():

- Structure : A chlorinated benzimidazole with a methyl carbamate.

- However, the methyl carbamate (vs. benzyl carbamate) reduces steric bulk, increasing metabolic susceptibility .

Benzimidazole Derivatives with Bulky Substituents

1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole ():

- Structure : A benzimidazole with dual tert-butylphenyl groups.

- Comparison : The tert-butyl groups introduce significant steric hindrance, affecting solubility and crystallinity. In contrast, the target’s 4-phenyl-imidazole and benzyl carbamate balance lipophilicity and synthetic accessibility .

Biological Activity

(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate, with the CAS number 864825-21-8, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O2, with a molecular weight of 321.37 g/mol. The compound features a chiral center at the ethyl group, which contributes to its stereoisomeric nature. The imidazole ring is particularly noteworthy for its biological interactions, as it can act as both a hydrogen bond donor and acceptor, enhancing the compound's pharmacological potential .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 1-(4-phenyl-1H-imidazol-2-yl)ethylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like xylene .

Antiparasitic Activity

Research has indicated that compounds containing imidazole rings often exhibit significant antiparasitic effects. For instance, studies on related compounds have demonstrated efficacy against Taenia crassiceps, suggesting that this compound could possess similar properties due to structural similarities .

Antioxidant Properties

The imidazole structure is also linked to antioxidant activity. Compounds with this moiety have been shown to scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer. The activation of the NRF2 pathway by such compounds can enhance cellular resistance to oxidative stress .

Case Studies

A notable study examined the effects of various N-benzylated derivatives on parasitic infections. The results indicated that modifications in substituents significantly impacted biological activity, with certain derivatives exhibiting enhanced lipophilicity and increased potency against parasites . This suggests that this compound could be optimized for greater efficacy through structural modifications.

Comparison with Related Compounds

To better understand the potential of this compound, it is useful to compare its activity with similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Antiparasitic, Antioxidant | Potential for further optimization |

| N-benzyl derivatives of thiabendazole | Antiparasitic | Enhanced activity with fluorine substituents |

| Imidazole-based antioxidants | ROS scavenging | Effective in cancer prevention |

Q & A

Basic: How can the synthesis of (S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate be optimized for improved yield and purity?

Methodological Answer:

Optimization involves selecting catalysts, solvents, and reaction conditions. For example:

- Catalysts : Use transition-metal catalysts (e.g., Ru-based complexes) to enhance imidazole ring formation, as demonstrated in benzimidazole syntheses .

- Solvent Choice : Polar aprotic solvents like DMF or dichloromethane improve carbamate coupling efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the enantiomerically pure product .

- Yield Monitoring : Track intermediates via TLC and confirm purity using HPLC (>98%) .

Advanced: What crystallographic strategies ensure accurate structural determination of this compound?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) at 100 K to minimize thermal motion artifacts .

- Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for carbamate and imidazole moieties. Anisotropic displacement parameters improve accuracy for non-H atoms .

- Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R1 < 5%) .

Advanced: How can the pharmacological activity of this compound be evaluated against related targets?

Methodological Answer:

- In Vitro Assays : Use kinase inhibition assays (e.g., EGFR or VEGFR) with ATP-binding site competition, measuring IC50 via fluorescence polarization .

- Docking Studies : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., 3POZ) to predict binding poses. Focus on hydrogen bonding with imidazole NH and carbamate carbonyl groups .

- Selectivity Profiling : Compare activity against off-target receptors (e.g., H1/H4 histamine receptors) using radioligand displacement assays .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR : ¹H NMR (400 MHz, DMSO-d6) identifies key signals: imidazole protons (δ 7.8–8.2 ppm), benzyl aromatic protons (δ 7.3–7.5 ppm), and carbamate NH (δ 6.2–6.5 ppm). ¹³C NMR confirms carbonyl (δ 155–160 ppm) and quaternary carbons .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 365.2 (calculated: 365.15) .

- IR Spectroscopy : Stretching bands for C=O (1680–1720 cm⁻¹) and N-H (3300–3400 cm⁻¹) confirm functional groups .

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IA columns (hexane:isopropanol 90:10) to resolve (S)- and (R)-enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >99%) .

- Circular Dichroism (CD) : Compare CD spectra with a known (S)-enantiomer standard; positive Cotton effects at 220–240 nm confirm configuration .

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during imidazole alkylation to favor the (S)-configuration .

Advanced: What computational methods predict metabolic stability and degradation pathways?

Methodological Answer:

- In Silico Metabolism : Use Schrödinger’s ADMET Predictor to identify CYP450-mediated oxidation sites (e.g., imidazole C-2 and benzyl positions) .

- Molecular Dynamics (MD) : Simulate aqueous solubility (LogP ≈ 2.8) and BBB permeability (Pe < 1.0 nm/s) via Desmond MD with OPLS4 forcefield .

- Degradation Studies : Accelerated stability testing (40°C/75% RH, 4 weeks) coupled with LC-MS/MS detects hydrolysis products (e.g., benzyl alcohol and imidazole derivatives) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as imidazole vapors may irritate mucous membranes .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: How does scale-up from milligram to gram quantities affect synthesis reproducibility?

Methodological Answer:

- Reaction Kinetics : Optimize stirring rates (>500 rpm) and heat transfer (jacketed reactors) to maintain exothermic control during carbamate formation .

- Purification Challenges : Replace column chromatography with continuous crystallization (anti-solvent: heptane) for cost-effective scale-up .

- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progression in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.